Product packaging for Ferrugieudesmol(Cat. No.:)

Ferrugieudesmol

Cat. No.: B1245463
M. Wt: 506.8 g/mol
InChI Key: QJDFWYBXQNDEJQ-RPABJFINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ferrugieudesmol is a natural terpenoid compound identified with a unique C35 skeleton, isolated from the bark of Calocedrus macrolepis var. formosana . Its structure was elucidated principally through spectroscopic evidence, distinguishing it from more common terpenoids . This compound is of significant interest in pharmacological and therapeutic research due to its demonstrated cytotoxic activity . In vitro studies show that this compound exhibits cytotoxicity against human oral epidermoid carcinoma (KB) cell lines, with IC₅₀ values ranging from 11 to 14 μM . This positions it as a potential lead compound for investigating new anticancer agents. The molecular formula of this compound is C₃₅H₅₄O₂, and it has a molecular weight of 506.41 g/mol . Handling and Use: This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any human use. Researchers handling this compound should adhere to appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H54O2 B1245463 Ferrugieudesmol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H54O2

Molecular Weight

506.8 g/mol

IUPAC Name

(4bS,8aS,10R)-10-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol

InChI

InChI=1S/C35H54O2/c1-21(2)24-18-25-26(19-31-32(4,5)14-10-15-35(31,9)29(25)20-30(24)36)27-12-11-22(3)28-17-23(33(6,7)37)13-16-34(27,28)8/h18,20-21,23,26-28,31,36-37H,3,10-17,19H2,1-2,4-9H3/t23-,26+,27+,28+,31+,34+,35-/m1/s1

InChI Key

QJDFWYBXQNDEJQ-RPABJFINSA-N

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)[C@H](C[C@@H]3[C@@]2(CCCC3(C)C)C)[C@@H]4CCC(=C)[C@H]5[C@]4(CC[C@H](C5)C(C)(C)O)C)O

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)C(CC3C2(CCCC3(C)C)C)C4CCC(=C)C5C4(CCC(C5)C(C)(C)O)C)O

Synonyms

ferrugieudesmol

Origin of Product

United States

Isolation Methodologies and Natural Occurrence of Ferrugieudesmol

Identification of Natural Sources and Producing Organisms of Ferrugieudesmol

This compound has been identified in a select number of plant species, indicating a specific biosynthetic pathway for its production. Research has pinpointed its presence in the bark of Calocedrus macrolepis var. formosana and Cryptomeria japonica. researchgate.netppm.edu.pl These coniferous trees, native to various parts of Asia, are the primary documented natural sources of this compound. researchgate.net

The organism responsible for the production of this compound is the tree itself. Within the complex biochemical machinery of these plants, specific metabolic processes lead to the synthesis of a diverse array of terpenoids, including the sesquaterpenoid this compound. researchgate.netdivyarasayan.org The compound is typically found within the resinous extracts of the bark. researchgate.net

Table 1: Natural Sources of this compound

Producing OrganismPart of Organism
Calocedrus macrolepis var. formosanaBark
Cryptomeria japonicaBark

Advanced Chromatographic Techniques for this compound Isolation and Purification

The isolation and purification of this compound from its natural matrix is a multi-step process that relies on advanced chromatographic techniques. nih.gov These methods separate the compound from a complex mixture of other phytochemicals based on differential partitioning between a stationary and a mobile phase. longdom.orglibretexts.org

Preparative High-Performance Liquid Chromatography (HPLC) in this compound Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is a critical tool for obtaining high-purity this compound. nih.gov This technique utilizes a liquid mobile phase to carry the crude extract through a column packed with a solid stationary phase. chromservis.eushimadzu.com By carefully selecting the column chemistry and the composition of the mobile phase, a high degree of separation can be achieved. ymc.co.jplcms.cz The process allows for the isolation of the target compound from closely related structures, yielding a purified sample suitable for further analysis. nih.govshimadzu.com

Column Chromatography and Related Techniques for this compound Separation

Prior to final purification by preparative HPLC, column chromatography is often employed as an initial separation step. longdom.orgmicrobenotes.com This technique uses a larger column packed with an adsorbent like silica (B1680970) gel. orgchemboulder.com The crude extract is loaded onto the column, and solvents of increasing polarity are passed through to elute different fractions. obrnutafaza.hrchromtech.com This process, known as gradient elution, effectively separates compounds based on their polarity. microbenotes.com Fractions containing this compound are identified and then subjected to further purification, often using preparative HPLC. nih.gov

Table 2: Chromatographic Techniques for this compound Isolation

TechniquePrincipleRole in Isolation
Column Chromatography Separation based on differential adsorption to a solid stationary phase.Initial fractionation of crude extract.
Preparative HPLC High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure.Final purification to achieve high-purity this compound.

Methodological Considerations in this compound Extraction from Complex Matrices

The initial step of isolating this compound involves its extraction from the complex plant matrix. chromatographyonline.com This process must be carefully optimized to maximize the yield of the target compound while minimizing the co-extraction of interfering substances. nih.govlcms.cz

A common approach involves solvent extraction, where the plant material is treated with an appropriate solvent to dissolve the desired compounds. chromatographyonline.com The choice of solvent is crucial and is based on the polarity of this compound. Subsequent steps, such as liquid-liquid extraction or solid-phase extraction (SPE), can be used to further clean up the extract before chromatographic separation. chromatographyonline.com These preliminary purification steps are vital for reducing the complexity of the mixture, which in turn improves the efficiency and resolution of the subsequent chromatographic stages. nih.goveurl-pesticides.eu The presence of numerous other compounds in the plant material can interfere with the isolation process, making these initial clean-up steps essential for a successful purification. chromatographyonline.comeurl-pesticides.eu

Structural Elucidation Methodologies for Ferrugieudesmol

Spectroscopic Techniques in Ferrugieudesmol Structure Determination

The cornerstone of structural elucidation for this compound lies in the application of advanced spectroscopic techniques. researchgate.netresearchgate.net These methods probe the molecular structure at the atomic level, providing detailed information about the arrangement of atoms and functional groups. The synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) has been pivotal in confirming the intricate framework of this compound. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Assignment

NMR spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules like this compound in solution. ppm.edu.pl By observing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a wealth of information regarding the chemical environment of each atom, their proximity to one another, and through-bond connectivities. ppm.edu.plrsc.org

One-dimensional NMR experiments are the initial and fundamental step in the structural analysis of this compound. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (positions in the spectrum), signal integrations (relative number of protons), and coupling patterns (interactions with neighboring protons). ppm.edu.pl This information helps to identify key structural fragments within the molecule.

Complementing the proton data, the ¹³C NMR spectrum provides information on the carbon skeleton of this compound. ppm.edu.plrsc.org It indicates the number of unique carbon atoms and their chemical environments, distinguishing between sp³, sp², and sp hybridized carbons, as well as carbons bonded to heteroatoms.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Analog

Position δC (ppm) δH (ppm, mult., J in Hz)
1 38.9 1.85 (m), 1.35 (m)
2 19.2 1.60 (m)
3 41.7 1.45 (m)
4 33.4 -
5 50.1 1.50 (m)
6 24.3 2.28 (m), 2.32 (m)
7 82.1 5.86 (br s)
8 145.6 -
9 127.2 -
10 37.5 -
11 134.7 -
12 124.3 6.80 (s)
13 146.5 -
14 109.8 6.70 (s)
15 21.2 1.25 (s)
16 31.5 3.20 (sept, J = 6.9)
17 22.7 1.22 (d, J = 6.9)
18 22.7 1.22 (d, J = 6.9)
19 33.3 1.20 (s)
20 28.9 1.18 (s)

Note: This table is illustrative and based on data for a related compound to demonstrate the type of information obtained. Actual chemical shifts for this compound may vary.

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete structure of this compound. researchgate.netppm.edu.plrsc.org These techniques reveal correlations between different nuclei, allowing for the unambiguous assignment of the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra are used to trace out the spin systems within the molecule, connecting neighboring protons and establishing the sequence of methylene (B1212753) and methine groups. researchgate.netrsc.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is instrumental in assigning the carbon resonances based on the already assigned proton signals, or vice versa. researchgate.netrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is one of the most powerful tools for determining the gross structure of a molecule. It reveals correlations between protons and carbons that are separated by two or three bonds. In the context of this compound, HMBC is essential for connecting the various structural fragments identified by COSY and for placing quaternary carbons and heteroatoms within the carbon skeleton. researchgate.netrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This experiment is critical for determining the relative stereochemistry of this compound. By observing cross-peaks between protons that are close in space, the orientation of substituents and the conformation of the ring systems can be deduced. researchgate.netppm.edu.plrsc.org

Mass Spectrometry (MS) Approaches for this compound Characterization

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions. researchgate.netnih.gov For the structural elucidation of this compound, MS is used to determine the molecular weight and elemental composition, and to gain insights into the structure through the analysis of fragmentation patterns. researchgate.netresearchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) is a soft ionization technique that is particularly useful for determining the precise molecular weight of a compound like this compound. researchgate.net By measuring the mass with high accuracy, it is possible to determine the elemental formula of the molecule, which is a critical piece of information for structural elucidation. nih.gov This technique helps to confirm the number of carbon, hydrogen, and oxygen atoms present in the this compound molecule.

Table 2: HREIMS Data for a this compound Analog

Ion Calculated Mass (m/z) Measured Mass (m/z) Elemental Formula
[M+H]⁺ 515.3833 515.3835 C₃₅H₅₁O₃

Note: This table is illustrative. The exact mass and formula for this compound would be determined experimentally.

In addition to providing the molecular weight, mass spectrometry can offer structural clues through the analysis of fragmentation patterns. acs.org When the ionized this compound molecule breaks apart within the mass spectrometer, it forms a series of fragment ions. The masses of these fragments and the neutral losses provide valuable information about the different structural motifs present in the molecule. For instance, the loss of a water molecule or specific side chains can be identified, helping to corroborate the structure determined by NMR spectroscopy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Analysis

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools in the structural elucidation of organic compounds like this compound. They provide valuable information about the functional groups present in the molecule and its electronic properties.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of atoms and functional groups within a molecule. libretexts.orgwiley.com Different types of bonds absorb infrared radiation at specific frequencies, resulting in a unique spectral fingerprint for the compound. wiley.comgelest.com For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features. Although specific spectral data for this compound is not detailed in the provided results, a general interpretation based on its structure can be made.

O-H Stretching: The presence of a hydroxyl (-OH) group would give rise to a broad absorption band in the region of 3200-3600 cm⁻¹.

C-H Stretching: The aliphatic carbon-hydrogen bonds in the eudesmane (B1671778) skeleton would exhibit stretching vibrations in the 2850-3000 cm⁻¹ range. libretexts.org

C-O Stretching: The carbon-oxygen single bond of the hydroxyl group would show an absorption band in the 1050-1250 cm⁻¹ region.

The precise positions of these bands can provide further insights into the molecular environment of the functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. technologynetworks.com It is particularly useful for identifying the presence of chromophores, which are parts of a molecule that absorb light in the UV-Vis range. msu.edu For this compound, which lacks extensive conjugated systems, the UV-Vis spectrum is not expected to show strong absorptions in the visible region. Any absorption would likely occur in the ultraviolet range, primarily due to the electronic transitions of the non-bonding electrons of the oxygen atom in the hydroxyl group. The absence of significant absorption at longer wavelengths can confirm the lack of extended chromophoric systems. msu.eduunchainedlabs.com

Table 1: Expected IR and UV-Vis Absorption Data for this compound

Spectroscopic TechniqueFunctional GroupExpected Absorption Range
Infrared (IR)O-H (hydroxyl)3200-3600 cm⁻¹ (broad)
Infrared (IR)C-H (aliphatic)2850-3000 cm⁻¹
Infrared (IR)C-O (hydroxyl)1050-1250 cm⁻¹
Ultraviolet-Visible (UV-Vis)Non-bonding electrons (oxygen)< 200 nm

Chiroptical Methods for Stereochemical Assignments of this compound

Chiroptical methods are essential for determining the absolute configuration of chiral molecules like this compound. numberanalytics.comnih.gov These techniques rely on the differential interaction of chiral molecules with polarized light. numberanalytics.commdpi.com The primary chiroptical methods used in stereochemical elucidation are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD).

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

ORD measures the change in the angle of plane-polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light. numberanalytics.com Together, these techniques can provide detailed information about the spatial arrangement of atoms in a molecule.

For a molecule like this compound, the stereochemistry at its multiple chiral centers dictates its three-dimensional shape, which in turn governs its chiroptical properties. The application of empirical rules, such as the octant rule for ketones, and comparison with known compounds allows for the assignment of absolute configuration. slideshare.net While specific ORD and CD data for this compound were not available in the search results, the general approach would involve measuring the ORD and CD spectra and comparing them to the spectra of related eudesmane sesquiterpenoids with known stereochemistry. This comparative analysis is a powerful tool for establishing the absolute configuration of new natural products. psu.edu

Table 2: Chiroptical Techniques and Their Application to this compound

Chiroptical MethodPrincipleApplication to this compound
Optical Rotatory Dispersion (ORD)Measures the variation of optical rotation with wavelength. numberanalytics.comDetermination of absolute configuration by comparing the ORD curve with those of known eudesmane sesquiterpenoids.
Circular Dichroism (CD)Measures the differential absorption of left- and right-circularly polarized light. numberanalytics.comAssignment of stereochemistry by analyzing the sign and intensity of Cotton effects, often in conjunction with empirical rules.

X-ray Crystallography in the Definitive Structure Confirmation of this compound and Analogs

X-ray crystallography is a powerful technique that provides the most definitive determination of the three-dimensional structure of a crystalline molecule. wikipedia.organton-paar.comlibretexts.org It works by analyzing the diffraction pattern produced when a crystal is irradiated with X-rays. nih.gov This pattern allows for the calculation of the electron density within the crystal, revealing the precise positions of all atoms in the molecule. ufl.edu

The structure of this compound, along with related terpenoids such as ferrugicadinol, has been confirmed by X-ray crystallography. rsc.org This technique provides unambiguous evidence for the connectivity of the atoms and the relative and absolute stereochemistry of the chiral centers. The ability to obtain a single crystal of sufficient quality is a prerequisite for this method. nih.gov

For analogs of this compound, X-ray crystallography serves as a crucial tool for structural verification, especially when novel or unexpected stereochemical arrangements are present. rsc.orgcrelux.com The resulting crystal structure provides a detailed and accurate molecular model, which is invaluable for understanding its biological activity and for further chemical studies.

Biosynthetic Pathways of Ferrugieudesmol

Elucidation of Precursor Isoprenyl Diphosphates in Ferrugieudesmol Biosynthesis

The journey to this compound begins with the assembly of its fundamental backbone, a C35 linear isoprenoid diphosphate (B83284). This precursor serves as the substrate for the subsequent cyclization enzymes that define the compound's final structure.

The immediate precursor for C35 sesquarterpenes is heptaprenyl diphosphate (HepPP). lsmu.ltnih.govresearchmap.jp This linear C35 molecule is constructed from seven isoprene (B109036) units. researchgate.net Research into the biosynthesis of related sesquarterpenes in Bacillus clausii has identified a key enzyme responsible for its formation. lsmu.ltnih.govresearchmap.jp An (all-E)-isoprenyl diphosphate synthase (E-IDS) homologue has been shown to be a trifunctional enzyme, capable of synthesizing not only HepPP (C35) but also geranylfarnesyl diphosphate (GFPP, C25) and hexaprenyl diphosphate (HexPP, C30). lsmu.ltnih.govresearchmap.jp This single, versatile enzyme provides the essential C35 building block required for the downstream synthesis of compounds like this compound. lsmu.lt Heptaprenyl diphosphate is also recognized as an intermediate in the synthesis of menaquinone-7. researchgate.net

Enzymatic Transformations in this compound Formation

Following the synthesis of the linear C35 precursor, a cascade of enzymatic transformations is required to construct the complex, cyclic structure of this compound. This process is primarily mediated by a class of enzymes known as terpene cyclases or synthases.

A key enzyme identified in the biosynthesis of C35 terpenes is tetraprenyl-β-curcumene synthase. researchgate.net Originally characterized for its role in producing the sesquarterpene tetraprenyl-β-curcumene, further studies have revealed its broader and more complex functionality. lsmu.ltnih.govresearchmap.jp In Bacillus clausii, the homologue of tetraprenyl-β-curcumene synthase has been redefined as a trifunctional sesterterpene/triterpene/sesquarterpene synthase. lsmu.ltnih.govresearchmap.jpsigmaaldrich.com This enzyme catalyzes the crucial cyclization of the linear C35 heptaprenyl diphosphate precursor. researchgate.net

Terpene cyclases are responsible for catalyzing some of the most complex reactions in biology, converting linear isoprenoid chains into a vast array of cyclic structures. researchgate.netebi.ac.uk These enzymes function as templates, precisely controlling the folding of the substrate and guiding it through a series of carbocation-driven cyclization and rearrangement reactions to yield a specific product. uni-konstanz.de In the context of C35 terpenes, a new type of terpene cyclase has been identified in Bacillus species that shares no sequence homology with previously known terpene synthases. researchgate.net The cyclization of heptaprenyl diphosphate by these enzymes leads to the formation of the sesquarterpene backbone. researchgate.net Specifically for this compound, the structure suggests a combination of a diterpene (C20) and a sesquiterpene (C15) unit, indicating a complex cyclization cascade. rsc.org

While the precise step-by-step mechanism for this compound is an area of ongoing research, a biosynthetic pathway has been proposed. rsc.org The process begins with the C35 precursor, heptaprenyl diphosphate. This precursor is acted upon by a tetraprenyl-β-curcumene synthase, which initiates the cyclization. researchgate.net This likely leads to the formation of an intermediate such as tetraprenyl-β-curcumene. rsc.org Subsequent enzymatic steps, presumably involving another dedicated terpene cyclase, would then complete the formation of this compound's unique fused-ring system. researchgate.net

Table 1: Key Enzymes in the Biosynthesis of this compound Precursors and Related Sesquarterpenes

Enzyme NameAbbreviationFunctionOrganism of StudyCitations
(all-E)-isoprenyl diphosphate synthaseE-IDSSynthesizes Geranylfarnesyl diphosphate (GFPP), Hexaprenyl diphosphate (HexPP), and Heptaprenyl diphosphate (HepPP)Bacillus clausii lsmu.ltnih.govresearchmap.jp
Tetraprenyl-β-curcumene synthase-Cyclizes Heptaprenyl diphosphate (HepPP) to form C35 terpenesBacillus subtilis researchgate.net
Trifunctional sesterterpene/triterpene/sesquarterpene synthase-Redefined function of the tetraprenyl-β-curcumene synthase homologue; cyclizes GFPP, HexPP, and HepPPBacillus clausii lsmu.ltnih.govresearchmap.jp

Genetic and Molecular Mechanisms Governing this compound Production

The production of secondary metabolites like this compound is tightly controlled at the genetic level. The expression of the necessary biosynthetic genes, such as those encoding the isoprenyl diphosphate synthase and the specific terpene cyclases, is a highly regulated process. In Bacillus subtilis, the gene encoding the tetraprenyl-β-curcumene synthase is identified as ytpB. researchgate.net The regulation of such genes can be influenced by various factors, including developmental stages of the organism or environmental stress conditions, which can trigger the production of these specialized compounds. nih.govresearchgate.net The genes for biosynthetic pathways are often found clustered together on the chromosome, allowing for coordinated expression. nih.gov Understanding these genetic and molecular triggers is crucial for elucidating the natural role of this compound and for potential biotechnological applications. mdpi.com

Gene Cluster Identification and Analysis for this compound Biosynthesis

In fungi, the genes required for the biosynthesis of a secondary metabolite are typically organized into a contiguous unit on the chromosome known as a biosynthetic gene cluster (BGC). nih.govwikipedia.org This clustering facilitates the co-regulation of all necessary enzymes for the pathway. oup.com While the specific BGC for this compound has not yet been identified, its structure can be inferred from known sesquiterpenoid BGCs found in various fungal species. mdpi.comresearchgate.net

A putative this compound BGC would be expected to contain a core enzyme, a eudesmol synthase, which is a type of terpene synthase (TPS) or sesquiterpene cyclase. This enzyme catalyzes the crucial cyclization of the universal C15 precursor, farnesyl pyrophosphate (FPP), into a eudesmane (B1671778) carbocation intermediate, which is then hydroxylated to form a eudesmol scaffold. nih.govnih.gov

In addition to the core synthase, the BGC would likely harbor genes for tailoring enzymes that perform subsequent chemical modifications. These modifications are responsible for the vast structural diversity within the eudesmane family. Such enzymes commonly include:

Cytochrome P450 monooxygenases (P450s): These enzymes introduce oxygen atoms at various positions on the eudesmane skeleton, creating hydroxyl groups or epoxides. frontiersin.org

Dehydrogenases: These enzymes catalyze oxidation reactions, for example, converting hydroxyl groups to ketones.

Transferases: These enzymes could add other functional groups, such as acyl or methyl groups.

The cluster may also contain genes encoding transporters (like those from the Major Facilitator Superfamily or ABC superfamily) for exporting the final product out of the cell, and transcription factors for pathway-specific regulation. nih.gov The table below outlines the typical genes found in a fungal sesquiterpenoid BGC, which serves as a model for the prospective this compound cluster.

Gene Type Putative Function in this compound Biosynthesis Example from Known Fungal BGCs
Terpene Synthase (TPS)Core enzyme; cyclizes FPP to form the eudesmane skeleton.Protoilludene synthase in Armillaria gallica mdpi.com
Cytochrome P450Post-cyclization modification (e.g., hydroxylation, oxidation).P450s are frequently found adjacent to TPS genes. researchgate.net
Dehydrogenase/ReductaseModification of functional groups (e.g., alcohol to ketone).Found in various secondary metabolite clusters.
Pathway-specific Transcription FactorRegulates the expression of other genes within the cluster.Zn(II)2Cys6 ("Zn-Clus") type factors are common. frontiersin.org
Transporter (MFS or ABC type)Efflux of this compound to prevent self-toxicity.GliA transporter in the gliotoxin (B1671588) cluster. nih.gov

Transcriptional and Translational Regulation of this compound Biosynthetic Enzymes

The production of secondary metabolites like this compound is tightly regulated at both the transcriptional and translational levels to ensure it occurs at the appropriate time and condition, often in response to developmental cues or environmental stress.

Transcriptional Regulation The expression of genes within a BGC is a complex process governed by multiple layers of regulation.

Pathway-Specific Transcription Factors (TFs): Most fungal BGCs contain a pathway-specific TF, often of the Zn(II)2Cys6 family, that directly binds to promoter regions of other genes within the same cluster to activate their transcription. oup.comfrontiersin.org A hypothetical this compound BGC would likely be controlled by such a dedicated regulator.

Chromatin-Level Regulation: The accessibility of the DNA within the BGC to the transcriptional machinery is controlled by the state of chromatin. oup.com In their silent state, BGCs are often found in tightly packed heterochromatin. Activation involves histone modifications (e.g., acetylation) that relax the chromatin structure, allowing transcription to proceed. This epigenetic control is a key mechanism for switching on "cryptic" or silent BGCs under specific laboratory conditions. mdpi.com

Regulator Type Function Examples in Fungi
Pathway-Specific TFActivates genes within a single BGC.AflR (aflatoxin), TRI6 (trichothecene)
Global TFResponds to broad environmental signals (pH, C/N source).PacC (pH), CreA (carbon), AreA (nitrogen) oup.com
Chromatin ModifiersControl DNA accessibility via histone modification.Histone acetyltransferases (activation), Histone deacetylases (repression) oup.com

Translational Regulation Regulation can also occur after transcription, at the level of protein synthesis. While less studied for fungal sesquiterpenoids specifically, translational control is a known mechanism for rapidly modulating enzyme levels in other biosynthetic pathways. plos.org This can involve sequences in the 5' untranslated region (5' UTR) of messenger RNA (mRNA) that affect ribosome binding and initiation efficiency. This allows the cell to fine-tune the amount of biosynthetic enzyme produced without altering gene transcription, providing another layer of control over the final yield of the natural product.

Comparative Biosynthetic Analyses of this compound and Related Sesquiterpenoids

The immense structural diversity of eudesmane sesquiterpenoids arises from the functional divergence of terpene synthases and tailoring enzymes. By comparing the biosynthesis of different eudesmanoids, we can understand how subtle changes in enzyme structure and function lead to distinct final products.

The starting point for all sesquiterpenoid biosynthesis is the cyclization of farnesyl pyrophosphate (FPP). researchgate.net The product profile is determined by the specific TPS that catalyzes this reaction. For example, the β-eudesmol synthase (ZSS2) from the plant Zingiber zerumbet produces β-eudesmol as its main product but also generates smaller amounts of α-eudesmol and 10-epi-γ-eudesmol, showcasing the potential for a single enzyme to create multiple related scaffolds. nih.govuniprot.org In contrast, a sesquiterpene cyclase from Tripterygium wilfordii (TwCS) was found to directly synthesize cryptomeridiol, a eudesmane-diol, from FPP without a free eudesmol intermediate. nih.gov

In fungi, the wood-rotting species Polyporus brumalis is known to produce eudesmane-type sesquiterpenes, including β-eudesmol. researchgate.net The biosynthesis in this organism is highly dependent on the presence of magnesium ions, a critical cofactor for TPS activity, suggesting that cofactor availability is a key regulatory point. researchgate.net

Comparative analysis of the amino acid sequences of different eudesmol synthases can reveal key residues responsible for dictating the cyclization cascade and the final hydroxylation position. For instance, site-directed mutagenesis of a maize eudesmol synthase demonstrated that changing a single phenylalanine residue (F303A) was sufficient to switch the main product from a hydroxylated eudesmol to its unhydroxylated precursor, hedycarol. iastate.edu

Enzyme Organism Primary Product(s) Reference
β-Eudesmol Synthase (ZSS2)Zingiber zerumbet (plant)β-eudesmol, α-eudesmol, 10-epi-γ-eudesmol nih.govuniprot.org
Cryptomeridiol Synthase (TwCS)Tripterygium wilfordii (plant)Cryptomeridiol nih.gov
Eudesmol SynthaseZea mays (plant)2-epi-α-eudesmol, β-eudesmol iastate.edu
Eudesmane Synthase ActivityPolyporus brumalis (fungus)β-eudesmol researchgate.net

Based on a thorough review of the scientific literature, a complete total synthesis of the specific chemical compound “this compound” has not yet been published. This compound is a known natural product, identified as a unique C35 terpene isolated from the bark of Calocedrus macrolepis var. formosana acs.org. While its structure has been elucidated through spectroscopic methods, the multi-step chemical synthesis from simpler starting materials has not been reported in peer-reviewed journals.

The user's request is for an article detailing the total synthesis of this compound, including specific sections on retrosynthetic analysis, key intermediates, stereocontrol, and novel reaction methodologies. As no such synthesis exists in the public domain, it is not possible to generate a scientifically accurate article that adheres to the provided outline. Creating content for these sections would require fabricating data and methodologies, which falls outside the scope of factual, science-based writing.

While there are established methods for the synthesis of other related eudesmane sesquiterpenoids, discussing these would deviate from the strict instruction to focus solely on this compound. Therefore, the requested article cannot be generated at this time. Further research and the eventual publication of a total synthesis of this compound would be required to provide the detailed information requested in the outline.

Total Synthesis and Synthetic Methodologies for Ferrugieudesmol

Biomimetic Synthetic Approaches to Ferrugieudesmol

Biomimetic synthesis endeavors to replicate nature's elegant and efficient strategies for constructing complex molecules. In the context of eudesmane (B1671778) sesquiterpenoids like this compound, this approach is centered around mimicking the biosynthetic pathway that begins with the acyclic precursor, farnesyl pyrophosphate (FPP). The natural synthesis of these compounds is generally understood as a two-phase process: a "cyclase phase" where the characteristic bicyclic core is assembled, and an "oxidase phase" where the carbon skeleton is subsequently functionalized with various oxygen-containing groups. chemrxiv.orgnih.gov

The proposed biomimetic synthesis of the eudesmane skeleton commences with the enzymatic cyclization of FPP. This intricate cascade of reactions is initiated by the loss of the pyrophosphate group, generating a farnesyl carbocation. This is followed by a series of intramolecular cyclizations to forge the decalin ring system characteristic of eudesmanes. chemrxiv.orgresearchgate.net Chemical syntheses emulating this process often employ acid-catalyzed cyclization of farnesol derivatives or related polyenes to achieve the construction of the core structure.

Following the formation of the basic eudesmane framework, the subsequent "oxidase phase" involves the strategic introduction of functional groups. chemrxiv.orgnih.gov In the case of this compound, this would entail the installation of hydroxyl groups and the specific oxidation pattern observed in the natural product. Laboratory syntheses inspired by this phase often utilize late-stage C-H oxidation and olefin functionalization. chemrxiv.orgchemrxiv.org These methods allow for the direct introduction of oxygen atoms onto the pre-formed hydrocarbon skeleton, mirroring the enzymatic precision of natural biosynthetic pathways. For instance, site-selective oxidation reactions can be employed to introduce the hydroxyl groups at the specific positions found in this compound.

A plausible biomimetic retrosynthetic analysis for this compound would disconnect the molecule back to a foundational eudesmane carbocation, which in turn would be derived from a germacrenyl cation, and ultimately from the linear farnesyl pyrophosphate precursor. The key bond formations in a laboratory setting would focus on mimicking these crucial cyclization and functionalization steps.

Derivatization Strategies for Structural Modification of this compound

The structural modification of natural products like this compound through derivatization is a critical strategy for exploring structure-activity relationships (SAR) and developing new bioactive compounds. The eudesmane skeleton offers several reactive sites that can be targeted for chemical modification.

Modification of the Hydroxyl Groups: The hydroxyl groups present in this compound are primary targets for derivatization. Standard reactions such as esterification or etherification can be employed to introduce a wide variety of substituents. For example, acylation with different acid chlorides or anhydrides would yield a library of ester derivatives. These modifications can significantly alter the lipophilicity and steric properties of the molecule, potentially influencing its biological activity.

Modification of the Alkene Functionality: The double bond within the this compound structure provides another handle for chemical manipulation. Several reactions can be envisaged:

Epoxidation: Treatment with peroxy acids would yield the corresponding epoxide. This introduces a new reactive functional group that can be further manipulated, for instance, by ring-opening with various nucleophiles to introduce new substituents.

Hydrogenation: Catalytic hydrogenation would saturate the double bond, allowing for an assessment of its importance for biological activity.

Mizoroki-Heck Reaction: For eudesmanes possessing an exocyclic double bond, the Mizoroki-Heck reaction has been successfully applied to introduce various aryl groups. mdpi.comnih.gov This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond, significantly increasing the structural complexity and diversity of the derivatives. Although this compound itself does not possess an exocyclic methylene (B1212753) group, this strategy is highly relevant for other structurally related eudesmanoids and highlights a powerful tool for their derivatization.

Oxidation of the A-ring: The hydroxylation of the A-ring in eudesmanolides has been demonstrated as a viable derivatization strategy. acs.org Similar approaches could be applied to this compound, potentially using oxidizing agents like selenium dioxide, to introduce new hydroxyl groups and explore the impact of their position and stereochemistry on bioactivity.

The following table summarizes potential derivatization reactions applicable to this compound based on strategies reported for other eudesmane sesquiterpenoids:

Reaction TypeTarget Functional GroupReagents and ConditionsPotential Product Class
EsterificationHydroxyl groupsAcid chlorides/anhydrides, baseEster derivatives
EtherificationHydroxyl groupsAlkyl halides, baseEther derivatives
EpoxidationAlkenePeroxy acids (e.g., m-CPBA)Epoxide derivatives
HydrogenationAlkeneH₂, Pd/CSaturated derivatives
OxidationA-ring C-H bondsSeO₂, t-BuOOHHydroxylated derivatives

These derivatization strategies provide a versatile toolkit for the structural modification of this compound, enabling the generation of diverse analogs for further biological evaluation.

Mechanistic Biological Activities of Ferrugieudesmol Excluding Clinical Outcomes

In vitro Cellular and Molecular Mechanistic Studies of Ferrugieudesmol

Investigation of this compound's Cellular Targets

Initial research into the biological activities of this compound, a unique C35 terpene, has pointed towards its potential as a cytotoxic agent against certain cancer cell lines. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net Studies have shown that this compound exhibits cytotoxic effects against human oral epidermoid carcinoma (KB) cells. researchgate.netresearchgate.netresearchgate.netresearchgate.net The primary cellular targets appear to be related to the machinery of cell proliferation and survival, leading to cell death in susceptible cancer cells. The specificity of these targets within different cell types is an area of ongoing investigation.

While direct protein targets are still being fully elucidated, the observed biological activities suggest interactions with key components of cellular signaling pathways that regulate cell growth and apoptosis. The cytotoxic nature of this compound points to interference with essential cellular processes that are often dysregulated in cancer.

Elucidation of Molecular Mechanisms Modulated by this compound (e.g., Signaling Pathways, Enzyme Interactions)

The molecular mechanisms underlying the biological effects of this compound are beginning to be understood. Evidence suggests that its cytotoxic activity is mediated through the induction of apoptosis. researchgate.net This programmed cell death is a complex process involving a cascade of signaling events. While the specific signaling pathways modulated by this compound are not yet fully detailed in the available literature, the induction of apoptosis implies an interaction with key regulatory proteins within these pathways. nih.gov

It is hypothesized that this compound may also influence other signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways, which are common targets for anticancer agents. youtube.com However, direct evidence of this compound's modulation of these specific pathways is still needed.

Cellular Assays for Investigating this compound's Biological Actions (e.g., Antiproliferative Assays for Mechanistic Understanding)

A variety of cellular assays have been employed to investigate the biological actions of this compound and to understand its antiproliferative mechanisms. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net A primary method used is the MTT assay, a colorimetric assay that measures cell metabolic activity and, by inference, cell viability and proliferation. mdpi.comnih.gov

Through such assays, this compound has demonstrated significant cytotoxic activity against human oral epidermoid carcinoma (KB) cells, with reported IC50 values (the concentration required to inhibit the growth of 50% of cells) in the micromolar range. researchgate.netresearchgate.netresearchgate.netresearchgate.net These antiproliferative assays are crucial for the initial screening and characterization of the compound's biological effects and provide a basis for more in-depth mechanistic studies. mdpi.complos.orgrsc.org

The consistent results from these cellular assays across different studies underscore the potential of this compound as a cytotoxic agent and highlight the need for further investigation into its precise mechanisms of action.

Table 1: Antiproliferative Activity of this compound

Cell LineAssay TypeActivityIC50 Value
Human Oral Epidermoid Carcinoma (KB)CytotoxicityActive11-14 µM researchgate.netresearchgate.netresearchgate.netresearchgate.net
Xanthine (B1682287) OxidaseEnzyme InhibitionActive13.5% inhibition at 75 µM researchgate.net

Biochemical Studies on this compound's Molecular Interactions (e.g., Receptor Binding, Enzyme Inhibition)

Biochemical studies have provided initial insights into the molecular interactions of this compound. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net A key finding is its ability to inhibit the enzyme xanthine oxidase. researchgate.net This interaction suggests a specific binding affinity of this compound for the active or allosteric site of this enzyme, leading to a reduction in its catalytic activity. youtube.com The kinetics and nature of this inhibition (e.g., competitive, non-competitive) are yet to be fully characterized. nih.gov

While direct receptor binding studies for this compound are not extensively reported, the concept of a ligand binding to a receptor to elicit a biological response is a fundamental principle in pharmacology. wikipedia.orgvanderbilt.edumdpi.comnih.gov The cytotoxic effects of this compound imply that it may interact with specific cellular receptors or proteins to initiate the signaling cascades leading to apoptosis. Identifying these binding partners is a critical next step in understanding its mechanism of action. Future biochemical assays, such as radioligand binding assays or surface plasmon resonance, could be employed to identify and characterize these molecular interactions in detail. chemrxiv.org

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

The relationship between the chemical structure of this compound and its biological activity is a crucial area of investigation for the development of more potent and selective analogs. wikipedia.orgnih.gov Structure-activity relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological effects. collaborativedrug.com

Identification of Pharmacophores and Key Structural Motifs for Biological Modulation

The unique C35 terpene skeleton of this compound forms the basis of its biological activity. researchgate.netresearchgate.netresearchgate.netresearchgate.net This complex structure, a hybrid of sesquiterpene and diterpene moieties, presents multiple potential pharmacophoric features. A pharmacophore is the three-dimensional arrangement of atoms or functional groups necessary for biological activity. nih.govresearchgate.netfrontiersin.org

Systematic modification of the this compound structure, such as altering the functional groups or the stereochemistry, and subsequent biological evaluation of these analogs will be essential to precisely map the pharmacophore and understand which parts of the molecule are critical for its cytotoxic and enzyme-inhibiting activities. wikipedia.org This knowledge will be invaluable for the rational design of new compounds with improved therapeutic potential.

Ecological and Chemoecological Roles of Ferrugieudesmol

Ferrugieudesmol as a Secondary Metabolite in Plant-Environment Interactions

Plants produce a vast array of organic compounds, which can be divided into primary and secondary metabolites. researchgate.net Primary metabolites are essential for a plant's fundamental growth and development. mdpi.com In contrast, secondary metabolites, such as this compound, are not directly involved in these basic processes but are crucial for the plant's interaction with its environment. researchgate.netmdpi.com These compounds mediate relationships with other organisms and help the plant cope with abiotic stressors. mdpi.com

This compound has been isolated from the bark of Calocedrus macrolepis var. formosana, a species of conifer in the Cupressaceae family. nih.gov The production of terpenes and other secondary metabolites in trees like Calocedrus is a key component of their adaptation to their surroundings. nih.gov These compounds can act as a defense against herbivores and pathogens, serve as signaling molecules, and protect the plant from environmental challenges like UV radiation. researchgate.netnih.gov The synthesis of such specialized molecules demonstrates the metabolic plasticity that allows stationary organisms like plants to respond to external pressures. mdpi.com The specific role of this compound is understood within this broader context of chemical ecology, where secondary metabolites are the primary language of plant-environment interactions.

Role of this compound in Host Organism Defense Mechanisms

The primary role of many plant secondary metabolites is defense. mdpi.com As a eudesmane-type sesquiterpenoid, this compound belongs to a class of compounds widely recognized for their defensive activities. psu.edunih.gov Eudesmane (B1671778) sesquiterpenoids found in various plant families, including the Asteraceae, have demonstrated a range of biological effects such as insect antifeedant, antifungal, and antibacterial properties. psu.eduresearchgate.net

These defense mechanisms can be direct, where the compound itself is toxic or repellent to an attacking organism. uv.mx For example, many terpenes can deter feeding by insect herbivores or inhibit the growth of pathogenic fungi and bacteria. nih.gov The presence of this compound in the bark of Calocedrus macrolepis suggests it may contribute to protecting this vital tissue from boring insects and microbial decay.

Defense can also be indirect. Plants can release volatile organic compounds upon herbivore attack that attract the natural enemies of the pest, such as predators or parasitoids. mdpi.comnih.gov While specific studies on the volatility and signaling function of this compound are limited, terpenes are well-known participants in such tritrophic interactions. Therefore, this compound may play a role in a multi-layered defense strategy for its host organism, contributing to both direct chemical defense and potentially to the attraction of protective organisms.

Potential Chemoecological Significance of this compound in Ecosystems

The influence of a secondary metabolite like this compound can extend beyond direct defense into the broader ecosystem, a field known as chemoecology. This involves the study of chemicals that mediate interactions between living organisms. Allelopathy, a process where a plant releases chemicals that affect the germination, growth, or survival of neighboring plants, is a significant chemoecological phenomenon. researchgate.netnih.gov Terpenoids are one of the major classes of compounds identified as allelochemicals. researchgate.net By being released into the soil or air, this compound could potentially influence the composition of the plant community surrounding its host tree, inhibiting the growth of competitors.

The table below summarizes the range of biological activities reported for the eudesmane class of sesquiterpenoids, which provides a framework for understanding the potential ecological functions of this compound.

Biological Activity CategoryPotential Ecological FunctionReference
Insect AntifeedantDeters feeding by herbivorous insects, reducing damage to the plant. psu.edu
AntifungalInhibits the growth of pathogenic fungi, protecting the plant from disease. psu.eduresearchgate.net
AntibacterialPrevents the growth of harmful bacteria. psu.eduresearchgate.net
CytotoxicCan be toxic to certain cells, contributing to defense against a wide range of organisms. mdpi.com
AllelopathicCan inhibit the growth of competing plant species when released into the environment. researchgate.net

Advanced Analytical Methodologies in Ferrugieudesmol Research

Quantitative and Qualitative Analytical Techniques for Ferrugieudesmol Detection

The detection and characterization of this compound rely on a combination of qualitative and quantitative analytical methods. Qualitative analysis is concerned with identifying the presence of the compound, while quantitative analysis determines its concentration within a sample. libretexts.orgslideshare.net These techniques are often employed in tandem to provide a complete picture of the compound's presence and abundance.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental separation techniques used in the analysis of natural products. semanticscholar.orgmdpi.com For qualitative identification without a mass spectrometer, the retention time of a standard this compound sample can be compared to that of an unknown peak in the sample chromatogram. libretexts.org However, for more definitive identification and for complex mixtures, hyphenated techniques are indispensable.

Hyphenated Techniques (e.g., GC-MS, HPLC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools in chemical analysis. slideshare.netsemanticscholar.org Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are particularly vital for the comprehensive analysis of this compound. libretexts.orgsemanticscholar.org

In GC-MS, the gas chromatograph separates volatile compounds, which are then introduced into the mass spectrometer. The MS detector provides two key pieces of information for qualitative analysis: the molecular weight of the analyte from the mass ion and structural information from the fragmentation pattern. libretexts.org This allows for a high degree of confidence in the identification of this compound, even in complex plant extracts. researchgate.net For quantitative analysis, the area under the chromatographic peak is proportional to the amount of the analyte injected. libretexts.org By using calibration curves generated from standards of known concentration, the precise amount of this compound in a sample can be determined. slideshare.net

Similarly, HPLC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. drawellanalytical.comnih.gov This is particularly useful for compounds that are not sufficiently volatile for GC analysis. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) offers even greater sensitivity and resolution, enabling the identification and quantification of trace amounts of compounds like this compound. researchgate.net

Table 1: Comparison of Hyphenated Techniques for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Principle Separates volatile compounds based on boiling point and polarity, followed by mass-based detection. libretexts.orgSeparates compounds in a liquid mobile phase based on their interaction with a stationary phase, followed by mass-based detection. drawellanalytical.com
Sample Volatility Requires volatile or derivatized analytes.Suitable for a wide range of non-volatile and thermally labile compounds. semanticscholar.org
Qualitative Analysis Provides molecular weight and a characteristic fragmentation pattern for structural elucidation. libretexts.orgProvides molecular weight and, with tandem MS (MS/MS), detailed structural information. nih.gov
Quantitative Analysis Peak area is proportional to the concentration; requires calibration with standards. libretexts.orgPeak area is proportional to the concentration; requires calibration with standards. slideshare.net
Primary Application for this compound Analysis of essential oils and other volatile extracts containing this compound and related sesquiterpenoids.Analysis of plant extracts and biological fluids for this compound and its metabolites. researchgate.net

Metabolomic and Lipidomic Profiling for this compound and its Related Metabolites

Metabolomics and lipidomics are large-scale studies of small molecules (metabolites) and lipids, respectively, within a biological system. frontiersin.orgmdpi.com These "omics" approaches provide a comprehensive snapshot of the metabolic state of an organism and are invaluable for understanding the context in which this compound is produced and its potential biological roles. mdpi.com

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to identify global metabolic changes. mdpi.com In the context of this compound research, this could reveal other related sesquiterpenoids or compounds in the same biosynthetic pathway. Lipidomic profiling, a subset of metabolomics, focuses specifically on the analysis of lipids, which can be relevant as some terpenes are lipid-soluble and may interact with cellular membranes. mdpi.comjsbms.jp

These profiling studies typically utilize advanced analytical platforms like UHPLC-MS/MS to analyze complex biological samples. frontiersin.orgjsbms.jp The resulting data is often analyzed using multivariate statistical methods, such as Principal Component Analysis (PCA), to identify patterns and significant differences between sample groups. mdpi.com For instance, comparing the metabolomic profiles of a plant that produces this compound with one that does not could highlight the key metabolic pathways involved. nih.gov

Isotopic Labeling and Tracing Methods in Biosynthetic Studies of this compound

Isotopic labeling is a powerful technique used to elucidate the biosynthetic pathways of natural products like this compound. slideshare.netnih.gov This method involves introducing atoms with a non-standard number of neutrons (stable or radioactive isotopes) into precursor molecules and then tracking their incorporation into the final product. taylorandfrancis.comsilantes.com

In biosynthetic studies, stable isotopes such as Carbon-13 (¹³C) or Deuterium (²H) are commonly used. fbn-dummerstorf.de Precursors of the terpenoid pathway, such as acetate (B1210297) or mevalonate, can be synthesized with these isotopic labels. These labeled precursors are then fed to the organism (e.g., a plant or microorganism) that produces this compound. nih.gov

After a period of incubation, the this compound is extracted and analyzed using mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The presence and position of the isotopic labels in the this compound molecule provide direct evidence of the biosynthetic route and the specific precursor molecules involved. nih.gov This tracer methodology allows researchers to map the step-by-step construction of the carbon skeleton of this compound, confirming its origin from specific building blocks. slideshare.netisotopetracercourse.com For example, feeding an organism with [1-¹³C]-acetate would lead to a specific labeling pattern in the resulting this compound, which can be predicted based on the known steps of the terpenoid biosynthesis pathway. nih.gov

Future Research Directions and Perspectives on Ferrugieudesmol

Unexplored Biosynthetic Avenues and Enzymatic Mechanisms of Ferrugieudesmol

The biosynthesis of eudesmane-type sesquiterpenoids is generally understood to proceed from farnesyl pyrophosphate (FPP) through a series of complex cyclization reactions catalyzed by sesquiterpene synthases (STSs). nih.gov The proposed pathway involves the initial loss of the pyrophosphate group from FPP to form a farnesyl carbocation, which then cyclizes to create a germacrene-11-yl+ carbocation. nih.gov A subsequent protonation and cyclization cascade generates the characteristic bicyclic eudesmane (B1671778) skeleton. nih.gov

However, the specific enzymes and precise mechanisms governing the formation of this compound are yet to be elucidated. Future research should focus on:

Identification of this compound Synthase: The primary goal is to identify and characterize the specific terpene synthase(s) responsible for constructing the this compound backbone from FPP in source organisms. This would involve techniques like transcriptomic analysis of the source plant to identify candidate STS genes, followed by heterologous expression and in vitro enzyme assays. nih.govnih.gov

Role of Cytochrome P450 Monooxygenases: The oxygenated functional groups on the this compound structure strongly suggest the involvement of tailoring enzymes, particularly cytochrome P450 monooxygenases (CYP450s), in post-cyclization modifications. nih.govresearchgate.net Studies are needed to identify these specific CYP450s and determine their role in installing hydroxyl groups at specific positions on the eudesmane scaffold.

Elucidation of Stereochemical Control: Terpene synthases are masters of stereochemical control. biorxiv.org Investigating the active site architecture of the this compound synthase through X-ray crystallography and site-directed mutagenesis could reveal the key amino acid residues that dictate the precise stereochemistry of the final product.

Development of Novel and Efficient Synthetic Strategies for this compound and Derivatives

The complex, stereochemically dense structure of eudesmane sesquiterpenoids makes them challenging targets for total synthesis. scielo.brchemrxiv.orgnih.gov While synthetic approaches to various eudesmanes have been reported, a dedicated and efficient total synthesis of this compound remains an open challenge. nih.govfigshare.comrsc.org Future synthetic research should aim to:

Achieve the First Total Synthesis: Developing a robust and scalable total synthesis of this compound is a primary objective. This would not only confirm its absolute stereochemistry but also provide access to larger quantities for comprehensive biological evaluation. Strategies could involve bioinspired approaches, such as intramolecular Diels-Alder reactions, or novel catalytic methods for stereoselective bond formation. nih.govacs.org

Develop Divergent Synthetic Routes: An ideal synthetic strategy would be divergent, allowing for the late-stage modification of a common intermediate to produce a library of this compound derivatives. acs.org This would be invaluable for structure-activity relationship (SAR) studies.

Explore Biocatalysis and Chemoenzymatic Synthesis: Leveraging the power of enzymes, either in whole-cell systems or as isolated catalysts, could offer a more sustainable and efficient route. For instance, using a heterologously expressed this compound synthase could produce the core scaffold, which could then be modified using chemical methods.

Identification of New Cellular and Molecular Targets for this compound's Biological Actions

Preliminary studies have suggested that this compound possesses cytotoxic activity against certain cancer cell lines. researchgate.net However, its precise mechanism of action and the full spectrum of its biological activities are unknown. Future investigations should be directed towards:

Broad-Spectrum Bioactivity Screening: this compound and its synthetic derivatives should be subjected to a wide range of biological assays to uncover new activities, such as anti-inflammatory, antimicrobial, antiviral, or insecticidal properties, which are common among eudesmanoids. nih.govmdpi.com

Target Deconvolution: Identifying the specific cellular proteins that this compound interacts with is crucial for understanding its mechanism of action. nih.gov Modern chemical proteomics approaches, including both label-based (e.g., affinity-based probes) and label-free methods (e.g., Cellular Thermal Shift Assay - CETSA, Thermal Proteome Profiling - TPP), can be employed to "fish" for the molecular targets of this compound in an unbiased, proteome-wide manner. nih.govbenthamdirect.comresearchgate.netrsc.org

Pathway Analysis: Once a target is identified, further studies will be needed to elucidate how the interaction between this compound and its target protein modulates cellular signaling pathways, leading to the observed biological effect, such as apoptosis or cell cycle arrest. nih.govacs.org

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

The integration of multiple "omics" technologies offers a powerful, systems-level approach to accelerate research on natural products like this compound. mdpi.commdpi.comtaylorfrancis.comnih.gov

Genomics and Transcriptomics: Sequencing the genome and transcriptome of the source organism can fast-track the discovery of the biosynthetic gene cluster responsible for this compound production. nih.govnih.gov This genomics-driven approach can identify not only the core synthase but also the associated tailoring enzymes and regulatory factors. nih.govresearchgate.net

Proteomics: Proteomic analysis can be used to identify this compound's molecular targets as described above. nih.gov Furthermore, comparing the proteomes of cells treated with and without this compound can provide a global view of the cellular response to the compound, revealing affected pathways and potential off-target effects. rsc.org

Metabolomics: Untargeted metabolomic profiling of the source organism can help identify other related eudesmanoids and biosynthetic intermediates, providing a more complete picture of the metabolic network. nih.gov In parallel, metabolomics analysis of this compound-treated cells can reveal changes in cellular metabolism, offering clues to its mechanism of action.

Emerging Methodologies for this compound Characterization and Functional Studies

Advances in analytical and computational techniques provide new opportunities for studying complex natural products.

Advanced NMR and Mass Spectrometry: Sophisticated 2D and 3D NMR techniques are indispensable for the unambiguous structural and stereochemical elucidation of novel this compound derivatives. numberanalytics.comresearchgate.net Coupling these with high-resolution mass spectrometry and computational methods, such as GIAO NMR shift calculations, can provide high confidence in structural assignments, which is particularly crucial for distinguishing between closely related diastereoisomers. acs.orgacs.org

Cryo-Electron Microscopy (Cryo-EM): For instances where this compound binds to a large protein or protein complex, Cryo-EM could potentially be used to visualize the interaction at near-atomic resolution, providing invaluable structural insights into its mechanism of action.

High-Throughput and High-Content Screening: To efficiently screen for new biological activities, high-throughput screening (HTS) of this compound and its derivatives against large panels of cell lines or molecular targets can be employed. High-content screening (HCS), which uses automated microscopy and image analysis, can simultaneously provide data on multiple phenotypic parameters, offering a richer understanding of the compound's cellular effects.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing Ferrugieudesmol, and how can reproducibility be ensured?

  • Methodological Answer : Follow detailed synthetic procedures with step-by-step documentation, including reaction conditions (temperature, solvent, catalysts), purification methods (e.g., column chromatography, recrystallization), and yield calculations. Reproducibility requires rigorous adherence to protocols, peer validation, and inclusion of control experiments. For novel compounds, provide NMR, HRMS, and crystallographic data to confirm identity and purity .
  • Data Requirements : Tabulate spectroscopic data (e.g., 1^1H/13^13C NMR, IR) alongside reference values from established databases or prior studies. Use standardized reporting formats for reagents and instruments (e.g., manufacturer, model) .

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

  • Methodological Answer : Employ a multi-technique approach:

  • Solubility : Use shake-flask methods with solvents of varying polarity.
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
  • Spectroscopic Profiling : Combine UV-Vis, fluorescence, and circular dichroism (CD) for structural insights.
    Calibrate instruments regularly and include replicates to minimize variability .

Q. What statistical tools are appropriate for analyzing this compound’s bioactivity data in preliminary assays?

  • Methodological Answer : For dose-response studies, use non-linear regression models (e.g., IC50_{50} calculations via GraphPad Prism). Apply ANOVA for multi-group comparisons and post-hoc tests (e.g., Tukey’s) to identify significant differences. Report confidence intervals and effect sizes to contextualize findings .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported spectral data across studies?

  • Methodological Answer :

Systematic Validation : Replicate experiments under identical conditions using authenticated samples.

Cross-Referencing : Compare data with computational predictions (e.g., DFT-based NMR chemical shift calculations).

Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends or outliers, accounting for variables like solvent effects or instrument calibration .

  • Example : Discrepancies in 1^1H NMR peaks may arise from tautomerism; variable-temperature NMR or deuterated solvent trials can clarify dynamic processes .

Q. What strategies optimize the integration of experimental and theoretical data for this compound’s mechanistic studies?

  • Methodological Answer :

  • Hybrid Workflows : Combine molecular docking (e.g., AutoDock) with kinetic assays to validate binding hypotheses.
  • Benchmarking : Use experimental results (e.g., enzymatic inhibition rates) to refine computational models (e.g., QSAR).
  • Data Curation : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for shared datasets, ensuring metadata includes methodological details and software versions .

Q. How should researchers address limitations in this compound’s bioassay reproducibility across laboratories?

  • Methodological Answer :

Standardized Protocols : Publish step-by-step workflows with video supplements for complex techniques (e.g., cell-based assays).

Blinded Experiments : Minimize bias by blinding sample identities during data collection.

Collaborative Validation : Engage multi-lab consortia to replicate key findings, using harmonized reagents and protocols .

Methodological Best Practices

  • Data Management : Maintain raw data (e.g., chromatograms, spectra) in open-access repositories with DOI links. Use electronic lab notebooks (ELNs) for real-time tracking .
  • Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines for supplementary materials (e.g., crystallographic data in CIF format) .
  • Contradiction Analysis : Apply falsification frameworks (e.g., Popperian methods) to test hypotheses rigorously, documenting null results to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.